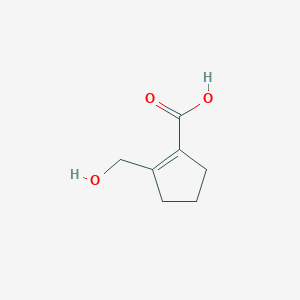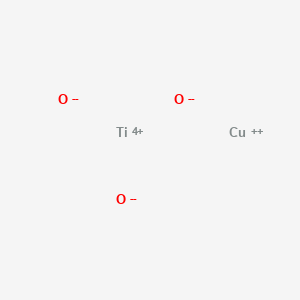
γ-グルタミル-グリシン
説明
Glu-Gly is a dipeptide composed of L-glutamic acid and glycine joined by a peptide linkage. It has a role as a metabolite. It is a dipeptide and a L-glutamic acid. It derives from a glycine.
Glutamylglycine, also known as alpha-L-glu-gly or E-G, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Glutamylglycine is soluble (in water) and a weakly acidic compound (based on its pKa). Glutamylglycine can be biosynthesized from glycine.
科学的研究の応用
グルタチオン合成における役割
γ-グルタミル-グリシンは、内因性抗酸化物質であるトリペプチドのグルタチオン(GSH)の一部です。 GSHは、γ-L-Glu-L-CysとGly(R2)の化学反応を触媒してγ-L-Glu-L-Cys-Gly(すなわちGSH)を生成する酵素グルタチオンシンターゼ(GSS)によって合成されます。 GSHは、複数の重要な生理学的役割を果たします .
抗酸化特性
グルタチオンの成分として、γ-グルタミル-グリシンは細胞のレドックス恒常性の維持に重要な役割を果たしています。 酸化ストレスや反応性求電子剤から身体を保護します .
生体医薬および製薬アプリケーション
グルタチオンの一部であるγ-グルタミル-グリシン系は、さまざまな生体医薬および製薬用途に採用されてきました。 例えば、癌におけるGSHとGSH関連系のレベルの上昇は、抗癌プロドラッグの活性化、抗癌薬の送達、抗癌薬の開発の基礎として用いられてきました .
脳薬物送達システム
血液脳関門に富むGSHトランスポーターは、脳標的プロドラッグや脳薬物送達システムの設計に効果的に用いられてきました .
反応性求電子剤のマーカー
グルタチオン抱合体は、反応性求電子剤の存在のマーカーとして役立ち、薬物候補の評価のための有効な情報を与えます .
γ-グルタミル転移酵素(GGT)活性の検出
γ-グルタミル-グリシンは、生体内でγ-グルタミル転移酵素(GGT)活性を検出するための動的核偏極(DNP)核磁気共鳴(NMR)分子プローブとして用いられてきました .
作用機序
Target of Action
Glu-Gly, also known as H-Glu-Gly-OH, is a dipeptide composed of glutamic acid (Glu) and glycine (Gly). The primary targets of Glu-Gly are the Glycine receptor alpha (GlyRα) and the Glutamate transporter 1 (GLT-1) . GlyRα is a major target at low doses, while GLT-1 is activated as the dominant target as doses accumulate .
Mode of Action
Glu-Gly interacts with its targets in a dose-dependent manner . At low doses, it primarily interacts with GlyRα, while at higher doses, it activates GLT-1 . This dual mode of action allows Glu-Gly to regulate the balance between excitatory and inhibitory neurotransmission in the nervous system .
Biochemical Pathways
Glu-Gly is involved in several biochemical pathways. It plays a role in the synthesis of glutathione (GSH), a powerful antioxidant that protects cells from oxidative stress . GSH is synthesized from Glu, Cys, and Gly, and Glu-Gly serves as a precursor in this process . Glu-Gly is also involved in the glyoxalase pathway, which detoxifies the cytotoxic molecule methylglyoxal .
Pharmacokinetics
Similar compounds like liraglutide, a glucagon-like peptide-1 receptor agonist, have been shown to have 24-hour exposure coverage, a requirement for 24-hour glycemic control with once-daily dosing . The mechanism of protraction relates to slowed release from the injection site, and a reduced elimination rate owing to metabolic stabilization and reduced renal filtration .
Result of Action
The action of Glu-Gly results in several molecular and cellular effects. It helps maintain the redox balance in cells by contributing to the synthesis of GSH . It also regulates the balance between excitatory and inhibitory neurotransmission in the nervous system . Furthermore, it plays a role in detoxifying cytotoxic molecules through the glyoxalase pathway .
Action Environment
The action of Glu-Gly can be influenced by various environmental factors. For instance, abiotic stresses can lead to the overproduction of reactive oxygen species (ROS), which can cause oxidative damage . Glu-Gly, through its role in GSH synthesis, can help protect cells from this oxidative stress . Therefore, the efficacy and stability of Glu-Gly can be influenced by the presence of environmental stressors.
将来の方向性
Future research on “Glu-Gly” could focus on its potential roles in various biological processes. For instance, understanding the regulatory mechanisms by which tRFs impact these processes has potential to inform malignant tumor diagnosis and treatment . Additionally, the role of “Glu-Gly” in the synthesis of kokumi-active γ-glutamyl dipeptides could be explored .
特性
IUPAC Name |
4-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-4(1-2-5(10)11)7(14)9-3-6(12)13/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPKYLAFTPBWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-89-7 | |
| Record name | NSC186906 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



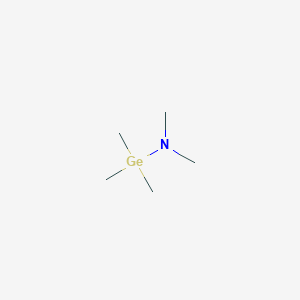
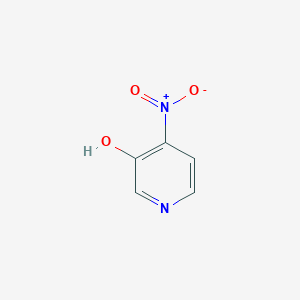
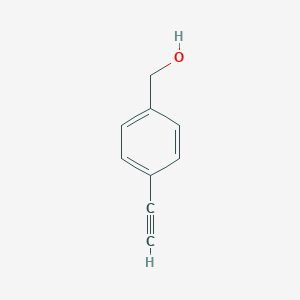
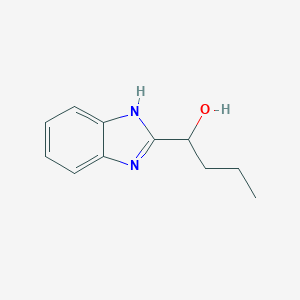

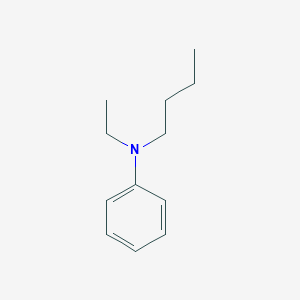
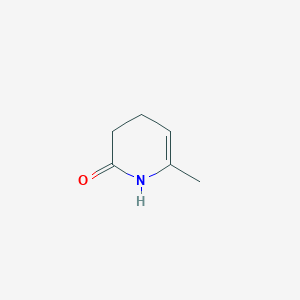

![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)
